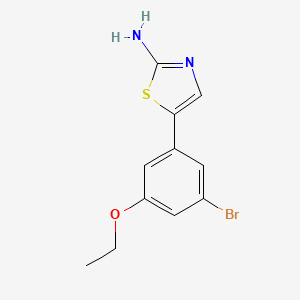
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11BrN2OS and a molecular weight of 299.19 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a brominated ethoxyphenyl group attached to the thiazole ring
Preparation Methods
The synthesis of 5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-ethoxyaniline with a thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for these reactions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein-ligand interactions. It is also used in the development of new diagnostic tools and assays.
Medicine: The compound has potential applications in drug discovery and development. It is used in the screening of new drug candidates and the study of their pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(3-Bromo-5-ethoxyphenyl)thiazol-2-amine can be compared with other similar compounds, such as:
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: This compound has a similar thiazole ring structure but with different substituents, leading to different chemical and biological properties.
5-bromo-4-methyl-thiazol-2-amine: This compound also contains a brominated thiazole ring but with a methyl group instead of an ethoxyphenyl group, resulting in different reactivity and applications.
5-bromo-N-phenyl-1,3-thiazol-2-amine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2OS |
|---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
5-(3-bromo-5-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2OS/c1-2-15-9-4-7(3-8(12)5-9)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
RBDDAZXQXWWQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















